

Application Notes and Protocols for Nineraxstat Trihydrochloride Powder

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Compound of Interest

Compound Name: *Nineraxstat trihydrochloride*

Cat. No.: *B12382395*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage, handling, and experimental use of **Nineraxstat trihydrochloride** powder.

Product Information

- Product Name: **Nineraxstat trihydrochloride**
- Synonyms: MB-1018972 trihydrochloride, IMB-101 trihydrochloride[1]
- CAS Number: 2311824-72-1[1]
- Molecular Formula: $C_{22}H_{32}Cl_3N_3O_5$ [1]
- Molecular Weight: 524.87 g/mol [1]
- Appearance: White to off-white solid powder

Storage and Handling

Proper storage and handling of **Nineraxstat trihydrochloride** powder are crucial to maintain its stability and ensure user safety.

Storage Conditions

It is recommended to store the lyophilized powder and prepared stock solutions under the following conditions:

Form	Storage Temperature	Shelf Life	Incompatibilities
Lyophilized Powder	4°C, in a dry, dark, and well-ventilated area[2]	>2 years	Strong acids/alkalis, strong oxidizing/reducing agents[2]
Stock Solution (-20°C)	-20°C in a sealed, airtight container, away from moisture[2]	1 month	
Stock Solution (-80°C)	-80°C in a sealed, airtight container, away from moisture[2]	6 months	

Note: Avoid repeated freeze-thaw cycles of stock solutions. It is advisable to aliquot the stock solution into single-use vials.

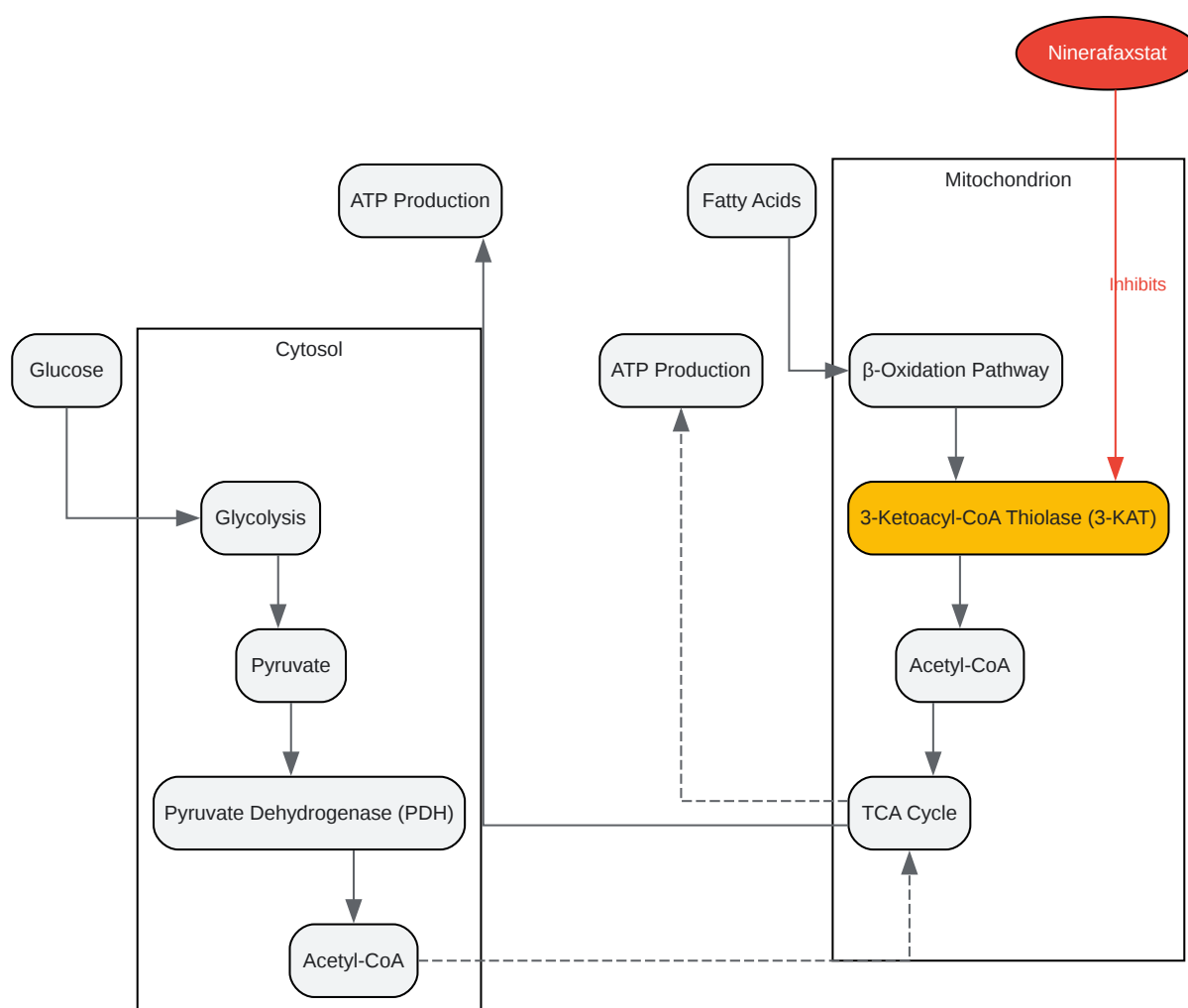
Handling Precautions

Ninerafaxstat trihydrochloride is not classified as a hazardous substance, but standard laboratory safety precautions should be followed[1][3]:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
- Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Ingestion: Do not ingest. If ingested, seek medical attention immediately.

Mechanism of Action

Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor.[3][4] It competitively inhibits the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT), which is the final enzyme in the beta-oxidation pathway of fatty acids.[2][5] By inhibiting 3-KAT, Ninerafaxstat reduces the heart's reliance on fatty acids for energy production and promotes a shift towards glucose oxidation. This metabolic shift is more oxygen-efficient, leading to improved cardiac energetics and function, particularly in conditions of cardiac stress.[3][4][6][7][8]



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Mechanism of Action of Nineraxstat.

Quantitative Data from Clinical Trials

The following table summarizes key quantitative data from clinical trials of Nineraxstat.

Study / Parameter	Dosage	Duration	Key Findings	Reference
IMPROVE-HCM (Phase 2)	200 mg twice daily	12 weeks	- Serious adverse events: 11.8% (Ninerafaxstat) vs. 6.1% (placebo)- Significant improvement in ventilatory efficiency (VE/VCO2 slope) (p=0.006)- No significant difference in peak VO ₂ (p=0.9)- Significant reduction in left atrial size (p=0.01)	[6][9][10]
IMPROVE-DiCE (Phase 2a)	200 mg twice daily	12 weeks	- 32% improvement in myocardial energetics (PCr/ATP ratio) (p<0.01)- 34% reduction in myocardial triglyceride content (p=0.026)- 15% improvement in LV peak circumferential	[11][12]

			diastolic strain rate (p<0.047)- 11% improvement in peak LV filling rate (p<0.05)	
In Vivo (Mouse Model)	30 mg/kg once daily	4 weeks	- Improved left ventricular systolic function- Reduced left ventricular end- diastolic pressure (LVEDP)- Reduced myocardial fibrosis	[2]

Experimental Protocols

The following are example protocols for in vitro assays to evaluate the effects of **Ninerafaxstat trihydrochloride**.

Protocol 1: In Vitro Fatty Acid Oxidation (FAO) Assay using a Seahorse XF Analyzer

This protocol describes a method to assess the inhibitory effect of Ninerafaxstat on fatty acid oxidation in a relevant cell line, such as AC16 human cardiomyocyte cells.

Materials:

- **Ninerafaxstat trihydrochloride** powder
- AC16 human cardiomyocyte cell line
- Seahorse XF Cell Culture Microplates

- Seahorse XF Base Medium
- L-Carnitine
- BSA (Bovine Serum Albumin), fatty acid-free
- Palmitate
- Etomoxir (positive control)
- DMSO (vehicle control)

Procedure:

- Cell Seeding:
 - Seed AC16 cells in a Seahorse XF cell culture microplate at an optimized density.
 - Incubate overnight at 37°C in a 5% CO₂ incubator.
- Preparation of Reagents:
 - Nineraxstat Stock Solution: Prepare a 10 mM stock solution of **Nineraxstat trihydrochloride** in DMSO.
 - Palmitate-BSA Substrate: Prepare a stock solution of palmitate conjugated to BSA.
 - Assay Medium: Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine and adjust the pH to 7.4.
- Assay Execution:
 - One hour before the assay, wash the cells with the assay medium.
 - Replace the medium with fresh assay medium containing the Palmitate-BSA substrate.
 - Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
 - Calibrate the Seahorse XF Analyzer.

- Place the cell culture plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).
- Inject varying concentrations of Nineraxstat (e.g., 0.1, 1, 10, 100 μM), vehicle control (DMSO), and a positive control (e.g., 40 μM Etomoxir).
- Monitor the change in OCR in real-time.
- Data Analysis:
 - The Seahorse XF software will calculate the OCR.
 - Compare the OCR in Nineraxstat-treated wells to the vehicle control wells. A decrease in OCR upon injection of Nineraxstat indicates inhibition of fatty acid oxidation.

Protocol 2: Assessment of Mitochondrial Membrane Potential

This protocol describes a method to evaluate the effect of Nineraxstat on mitochondrial health by measuring the mitochondrial membrane potential using a fluorescent dye like JC-1.

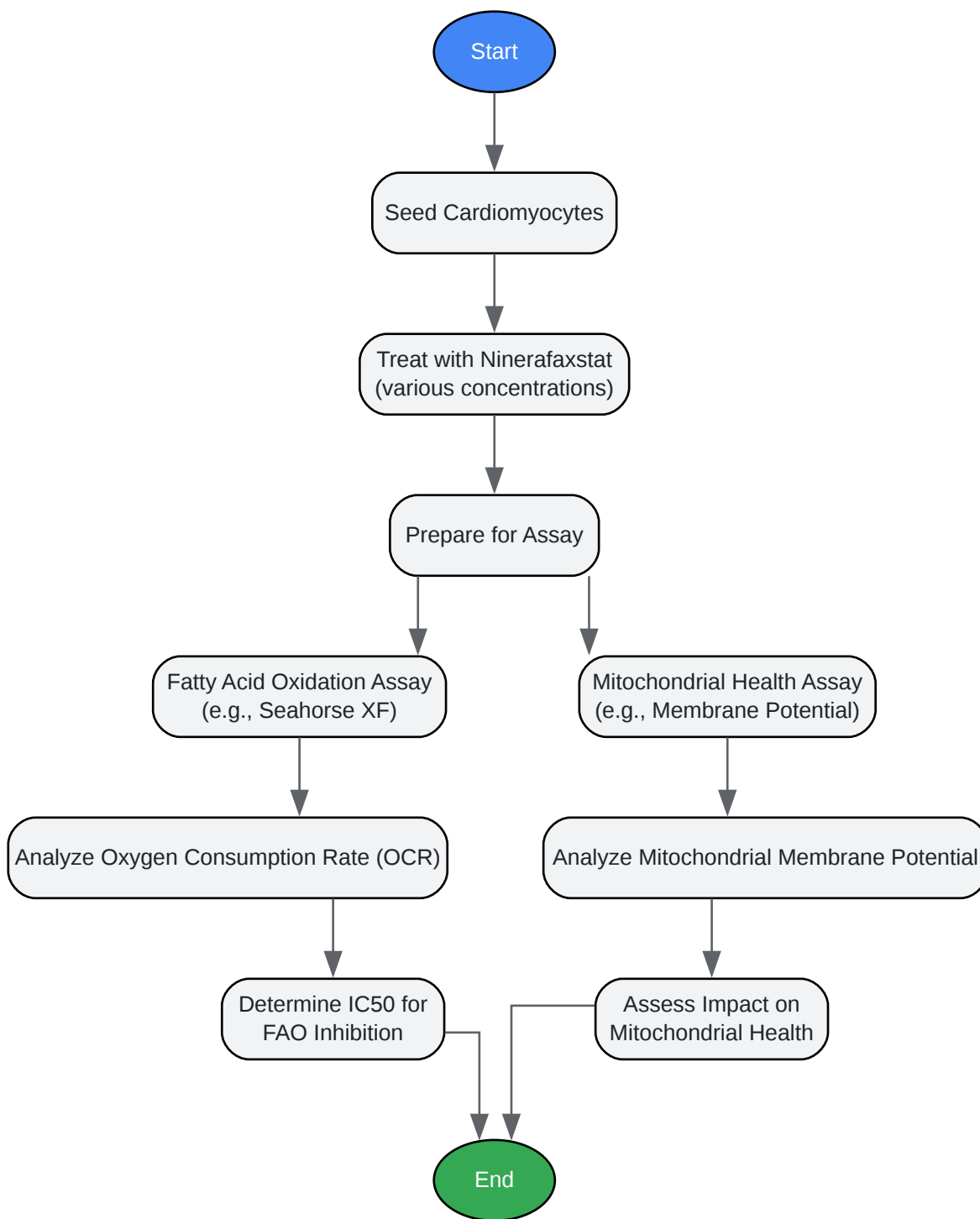
Materials:

- **Nineraxstat trihydrochloride** powder
- H9c2 rat cardiomyoblast cell line
- JC-1 dye
- FCCP (positive control for depolarization)
- DMSO (vehicle control)
- Fluorescence microplate reader or flow cytometer

Procedure:

- Cell Seeding:

- Seed H9c2 cells in a 96-well black, clear-bottom plate.
- Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Treatment:
 - Treat the cells with varying concentrations of Nineraxstat (e.g., 1, 10, 50 μM) for a predetermined time (e.g., 24 hours).
 - Include wells with vehicle control (DMSO) and a positive control for mitochondrial depolarization (e.g., 10 μM FCCP for 30 minutes).
- JC-1 Staining:
 - Remove the treatment medium and wash the cells with PBS.
 - Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
- Fluorescence Measurement:
 - Wash the cells to remove excess dye.
 - Measure the fluorescence intensity using a microplate reader at two wavelengths:
 - Green fluorescence (monomeric JC-1, indicating depolarized mitochondria) at ~530 nm emission.
 - Red fluorescence (J-aggregates, indicating polarized mitochondria) at ~590 nm emission.
- Data Analysis:
 - Calculate the ratio of red to green fluorescence for each well.
 - A decrease in the red/green fluorescence ratio in Nineraxstat-treated cells compared to the vehicle control would indicate mitochondrial depolarization.



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General Experimental Workflow for In Vitro Evaluation.

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